molecular formula C12H6Br4O4S B146726 4,4'-Sulphonylbis(2,6-dibromophenol) CAS No. 39635-79-5

4,4'-Sulphonylbis(2,6-dibromophenol)

Cat. No. B146726
CAS RN: 39635-79-5
M. Wt: 565.9 g/mol
InChI Key: JHJUYGMZIWDHMO-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of compounds related to 4,4'-sulphonylbis(2,6-dibromophenol) has been studied using techniques such as gas electron diffraction. For instance, the molecular structure of 4,4′-sulfanidyl-bis-thiophenol, which shares a similar sulfanyl backbone, has been determined, revealing details about bond lengths and angles that are crucial for understanding the spatial arrangement of atoms within the molecule. The study found two rotational forms that fit the experimental data, indicating flexibility in the molecular structure .

Synthesis Analysis

The synthesis of polymers using 4,4′-sulphonyldiphenol (SDP) as a monomer has been explored. One such polymer is an aromatic polyphosphonate synthesized through a low-temperature solution polycondensation reaction with phenoxy dichlorophosphate (PDCP). This process occurs in a chlorinated hydrocarbon solvent, and the resulting polymer exhibits a glass transition temperature (Tg) and melt temperature (Tm) that are indicative of its thermal properties. The polymer's flame retardancy is also noteworthy, as evidenced by a high limiting oxygen index .

Chemical Reactions Analysis

While the provided data does not directly discuss the chemical reactions of 4,4'-sulphonylbis(2,6-dibromophenol), it does provide insights into the reactivity of related compounds. For example, the sulphonation reactions of various phenols have been studied, which can shed light on the reactivity of the sulphonyl group in similar compounds. The sulphonation process can lead to a variety of products, and the mechanisms involved, such as sulphodeprotonation and protiode-t-butylation, are complex and substrate-dependent .

Physical and Chemical Properties Analysis

The physical and chemical properties of polymers derived from 4,4′-sulphonyldiphenol are characterized by their thermal behavior and stability. The glass transition and melt temperatures provide information about the polymer's response to heat, and the onset of weight loss upon heating indicates its thermal stability. These properties are essential for evaluating the material's suitability for various applications, especially where thermal resistance and flame retardancy are required .

Scientific Research Applications

Chemical Synthesis and Catalysis

  • 4,4'-Sulphonylbis(2,6-dibromophenol) derivatives are significant in the preparation of certain compounds. The compound 2,6-dibromophenol, derived from similar compounds, serves as a raw material for brominated poly(phenyleneoxide) and pyrogallol, or related pharmaceuticals/pesticides. It's prepared through a transalkylation reaction and shows a high yield, indicating its importance in chemical synthesis and catalysis (Effenberger, 2007).

Material Science and Polymer Chemistry

  • The compound is utilized in the crosslinking of sulphonated poly (ether ether ketone) (SPEEK) for producing proton exchange membranes (PEMs), used in fuel cells. The crosslinked membrane exhibited controlled swelling, good ionic conductivity, and mechanical properties, highlighting its application in the development of PEMs for energy conversion and storage technologies (Hande et al., 2008).

Environmental Science and Engineering

  • Studies related to the environmental concentrations and toxicology of compounds such as 2,4,6-tribromophenol, which is structurally similar to 4,4'-Sulphonylbis(2,6-dibromophenol), are crucial. This research covers environmental concentrations, toxicokinetics, toxicodynamics, and identifies gaps in the current knowledge about these compounds, essential for environmental monitoring and pollution control (Koch & Sures, 2018).

Nanotechnology and Membrane Science

  • In the realm of nanofiltration and dye treatment, derivatives of compounds similar to 4,4'-Sulphonylbis(2,6-dibromophenol) have been utilized. Novel sulfonated thin-film composite nanofiltration membranes were prepared using sulfonated aromatic diamine monomers, improving water flux and dye rejection capabilities. This application is pivotal in water treatment and purification technologies (Liu et al., 2012).

Safety And Hazards

4,4’-Sulphonylbis(2,6-dibromophenol) can cause skin irritation and serious eye irritation. It may also cause respiratory irritation. When handling this chemical, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

2,6-dibromo-4-(3,5-dibromo-4-hydroxyphenyl)sulfonylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Br4O4S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4,17-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHJUYGMZIWDHMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)S(=O)(=O)C2=CC(=C(C(=C2)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Br4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0052708
Record name 4,4'-Sulphonylbis[2,6-dibromophenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4'-Sulphonylbis(2,6-dibromophenol)

CAS RN

39635-79-5
Record name Tetrabromobisphenol S
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39635-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4,4'-sulfonylbis(2,6-dibromo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039635795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 4,4'-sulfonylbis[2,6-dibromo-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 4,4'-Sulphonylbis[2,6-dibromophenol]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0052708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-sulphonylbis[2,6-dibromophenol]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.575
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
S Huang, D Wang, Z Qi, C Long, G Li, Y Yu - Science of The Total …, 2023 - Elsevier
Bisphenol A (BPA), tetrabromobisphenol A (TBBPA), and their substitutes are commonly used in everyday products. However, large-scale internal exposure levels of them in China, the …
Number of citations: 4 www.sciencedirect.com
F Long, J Wang, Z Zhang, L Yan - Journal of Electroanalytical Chemistry, 2016 - Elsevier
A novel magnetic molecularly imprinted electrochemical sensor (MMIP-sensor) combined with magnetic molecularly imprinted solid-phase extraction (MMISPE) was constructed for …
Number of citations: 46 www.sciencedirect.com
F Zhou, Y Wang, W Wu, T Jing, S Mei, Y Zhou - Scientific reports, 2016 - nature.com
In this work, we fabricated an electrochemical sensor based on trimethyloctadecylammonium bromide and multi-walled carbon nanotubes-Fe 3 O 4 hybrid (TOAB/MWCNTs-Fe 3 O 4 ) …
Number of citations: 33 www.nature.com
EAR Zuiderveen, JC Slootweg, J de Boer - Chemosphere, 2020 - Elsevier
This critical review summarizes the occurrence of 63 novel brominated flame retardants (NBFRs) in indoor air, dust, consumer goods and food. It includes their EU registration and (…
Number of citations: 109 www.sciencedirect.com
P Yáñez-Sedeño, S Campuzano, JM Pingarrón - Analytica chimica acta, 2017 - Elsevier
Participation of magnetic component in molecularly imprinted polymers (MIPs) has facilitated enormously the incorporation of these polymeric materials on electrode surfaces allowing …
Number of citations: 195 www.sciencedirect.com
T Zhou, Y Feng, L Zhou, Y Tao, D Luo, T Jing… - Sensors and Actuators B …, 2016 - Elsevier
A highly sensitive and selective electrochemical sensor for detecting trace tetrabromobisphenol-A (TBBPA) in water samples was fabricated using magnetic molecularly imprinted …
Number of citations: 46 www.sciencedirect.com
X Wei, Q Zhao, W Wu, T Zhou, S Jiang, Y Tong, Q Lu - Sensors, 2016 - mdpi.com
A electrochemical sensor for the highly sensitive detection of tetrabromobisphenol A (TBBPA) was fabricated based on acetylene black paste electrode (ABPE) modified with 3-(N,N-…
Number of citations: 13 www.mdpi.com
K Luo, B Yang, W Guo, Q Sun, O Dan, Z Lin, Z Cai - Analyst, 2020 - pubs.rsc.org
Polydopamine nanospheres (PDA) were designed to serve as a new substrate for surface-enhanced desorption/ionization mass spectrometry (SELDI-MS). Compared with conventional …
Number of citations: 3 pubs.rsc.org
T Zhou, Y Tao, Y Xu, D Luo, L Hu, J Feng, T Jing… - … Science and Pollution …, 2018 - Springer
In this work, a novel magnetic carbon nanotube@zeolitic imidazolate framework-67 (MCNT@ZIF-67) composite was prepared facilely by a one-pot method using Fe 3 O 4 @SiO 2 as …
Number of citations: 18 link.springer.com
C Lassen, AA Jensen, M Crookes, F Christensen… - Regulation, 2004 - mst.dk
The Danish Environmental Protection Agency’s List of Undesirable Substances (LOUS) is intended as a guide for enterprises. It indicates substances of concern whose use should be …
Number of citations: 10 www2.mst.dk

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